

A Technical Guide to the Discovery and Synthesis of CTPS1-IN-1

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Compound of Interest

Compound Name: CTPS1-IN-1

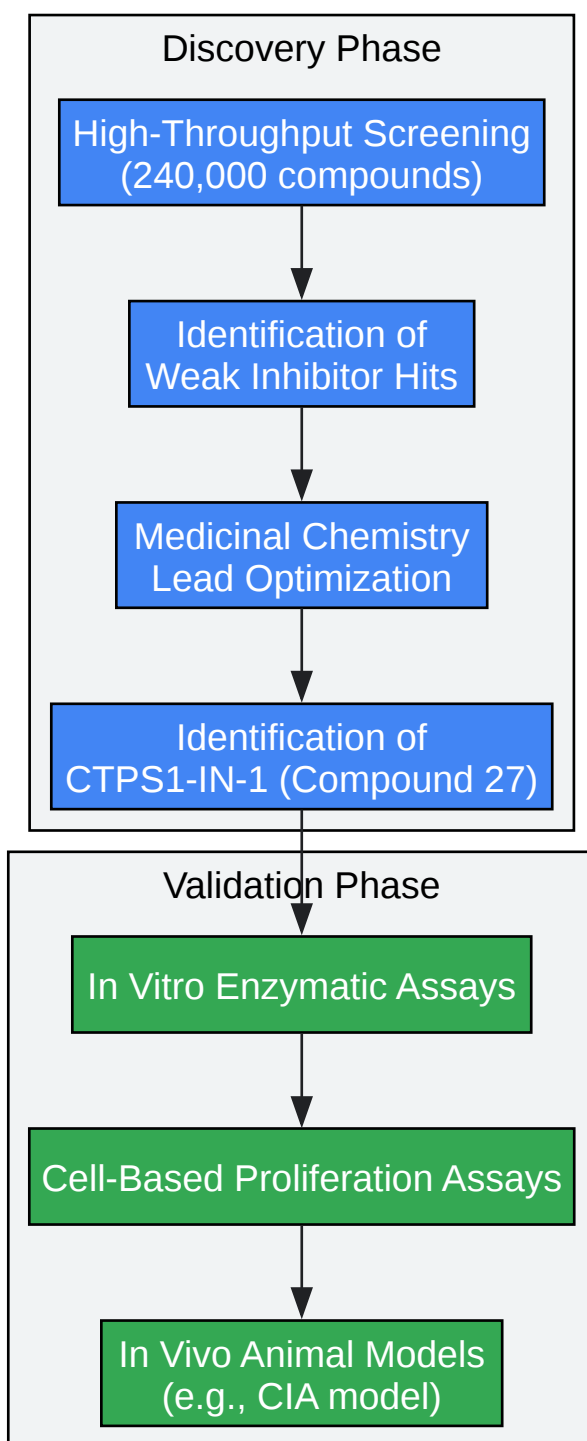
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Executive Summary: CTP Synthetase 1 (CTPS1) has emerged as a significant therapeutic target for cancers and autoimmune diseases due to its critical role in the proliferation of lymphocytes.[1][2][3] Its inhibition offers a promising strategy to selectively impede the growth of rapidly dividing cells, such as cancer cells and activated immune cells.[2] This document provides a comprehensive technical overview of **CTPS1-IN-1** (also known as CTP Synthetase-IN-1 or compound 27), a potent, orally active pan-inhibitor of CTP Synthetase.[4][5] It covers the inhibitor's discovery, mechanism of action, quantitative activity data, and detailed experimental protocols relevant to its study.

Discovery of CTPS1-IN-1

The discovery of **CTPS1-IN-1** was the result of a systematic drug discovery campaign that began with a large-scale screening effort and concluded with the optimization of a potent lead candidate. The process started with a high-throughput screening of approximately 240,000 compounds to identify initial weak inhibitors of the target enzyme.[5] Through a process of medicinal chemistry optimization, these initial hits were developed into a first-in-class chemotype, the (2-(alkylsulfonamido)thiazol-4-yl)acetamides, leading to the identification of compound 27 (**CTPS1-IN-1**) as a potent, orally bioavailable agent.[4][5]

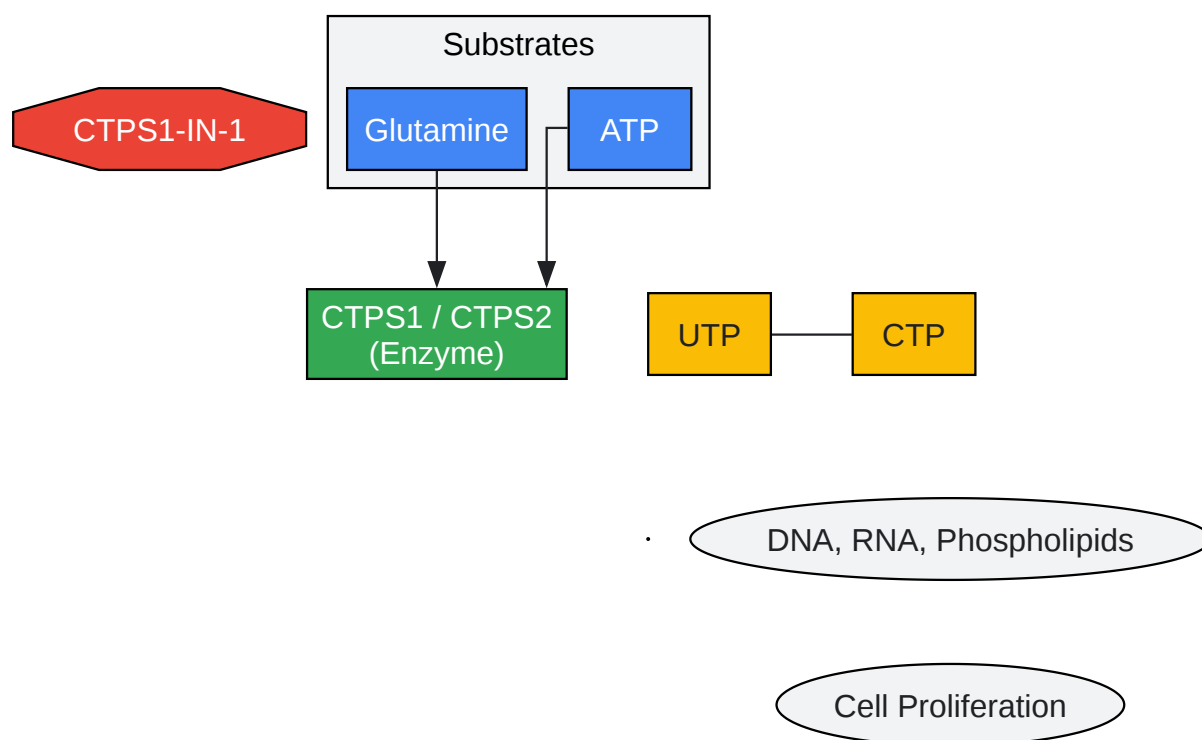


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Caption: Workflow for the discovery and validation of **CTPS1-IN-1**.

Mechanism of Action and Signaling Pathway

CTPS1 is a critical regulatory enzyme that catalyzes the final, rate-limiting step in the de novo pyrimidine synthesis pathway: the ATP-dependent conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP), using glutamine as a nitrogen source.[2][6] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making it indispensable for cell proliferation.[6][7] **CTPS1-IN-1** acts by inhibiting the enzymatic activity of CTPS1 and its isoform CTPS2, thereby depleting the intracellular pool of CTP.[4] This deprivation of a key nucleotide building block disrupts DNA and RNA synthesis, leading to S-phase arrest in the cell cycle and ultimately inducing apoptosis, particularly in rapidly dividing cells like lymphocytes that rely heavily on this pathway.[1][3] The anti-proliferative effects of the inhibitor can be reversed by the addition of exogenous cytidine, which replenishes CTP pools via the alternative nucleoside salvage pathway, confirming the on-target mechanism of action.[1][8]

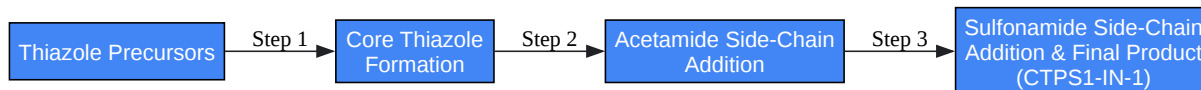


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Caption: Inhibition of the de novo pyrimidine synthesis pathway by **CTPS1-IN-1**.

Synthesis of CTPS1-IN-1

CTPS1-IN-1 belongs to the (2-(alkylsulfonamido)thiazol-4-yl)acetamide chemical class. The detailed synthetic route is outlined in the primary literature, specifically in the 2022 Journal of Medicinal Chemistry article by Novak et al.[5] While the specific step-by-step protocol is proprietary to the publication, the general workflow involves the synthesis of a core thiazole ring, followed by the addition of the acetamide and sulfonamide side chains.



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Caption: Generalized synthetic workflow for **CTPS1-IN-1**.

Quantitative Data: In Vitro Inhibitory Activity

CTPS1-IN-1 is a pan-inhibitor, demonstrating potent activity against both CTPS1 and CTPS2 isoforms across multiple species.[4] The half-maximal inhibitory concentrations (IC_{50}) are in the low nanomolar range.

Target Enzyme	Species	IC_{50} (nM)	Reference
CTPS1	Human	32	[4]
CTPS2	Human	18	[4]
CTPS1	Rat	27	[4]
CTPS2	Rat	23	[4]
CTPS1	Mouse	26	[4]
CTPS2	Mouse	33	[4]

Experimental Protocols

CTPS Enzymatic Activity Assay (RapidFire Mass Spectrometry)

This method directly measures the conversion of UTP to CTP and is highly sensitive. The protocol is adapted from methodologies described for CTPS enzyme analysis.^[8]

- **Reaction Setup:** Prepare reactions in a 384-well plate. The reaction buffer consists of 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM KCl, 2 mM DTT, and 0.01% Pluronic F-127.
- **Component Addition:**
 - Add varying concentrations of **CTPS1-IN-1** (dissolved in 1% DMSO final concentration).
 - Add 50 nM of purified recombinant human CTPS1 enzyme.
 - Initiate the reaction by adding a substrate mixture containing 120 μM ATP, 160 μM UTP, 60 μM GTP, and 100 μM L-Glutamine.
- **Incubation:** Incubate the reaction plate at 25°C for 120 minutes.
- **Quenching:** Stop the reaction by adding 1% formic acid.
- **Analysis:** Add an internal standard (e.g., 0.5 μM ¹³C₉¹⁵N₃-CTP) and analyze the plate using a RapidFire High-Throughput Mass Spectrometry system to quantify the amount of CTP produced.
- **Data Processing:** Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

CTPS Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This is an indirect assay that measures the production of ADP, a byproduct of the ATP-dependent UTP conversion.^{[8][9]}

- **Reaction Setup:** Prepare reactions in a suitable microplate. The reaction buffer can be 50 mM Trizma, 10 mM MgCl₂, 2mM L-cysteine, 0.01% Tween-20, pH 8.0.^[9]
- **Component Addition:**
 - Add varying concentrations of **CTPS1-IN-1**.

- Add purified recombinant CTPS1 (e.g., 300 nM).
- Initiate the reaction by adding a substrate mixture: 600 μ M ATP, 200 μ M UTP, 30 μ M GTP, and 100 μ M glutamine.
- Incubation: Incubate for a set time (e.g., 50-60 minutes) at room temperature (20-25°C) within the linear phase of the reaction.[\[8\]](#)[\[9\]](#)
- ADP Detection: Stop the enzymatic reaction and quantify the ADP produced using the ADP-Glo™ reagent and kinase detection system according to the manufacturer's instructions (Promega). This involves a two-step process: first adding ADP-Glo™ Reagent to terminate the CTPS reaction and deplete remaining ATP, then adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measurement: Read the luminescence on a plate reader. The signal is proportional to the ADP concentration and thus to the CTPS activity.
- Data Processing: Calculate IC₅₀ values from the dose-response curve.

Cell Proliferation Assay

This assay determines the effect of CTPS1 inhibition on the growth of cancer cell lines.

- Cell Plating: Seed lymphoid cell lines (e.g., JURKAT T-cells) in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.
- Compound Treatment: Treat the cells with a serial dilution of **CTPS1-IN-1**. Include a vehicle-only control (e.g., DMSO). For rescue experiments, treat a parallel set of wells with the inhibitor plus a high concentration of exogenous cytidine (e.g., 200 μ M).[\[1\]](#)
- Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
- Viability Measurement: Assess cell viability using a standard method such as CellTiter-Glo® (luminescence), MTS assay (colorimetric), or by direct cell counting.
- Data Analysis: Normalize the viability data to the vehicle control and plot against the inhibitor concentration to determine the IC₅₀ for cell proliferation. Compare the curves with and

without cytidine to confirm on-target activity.[1]

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